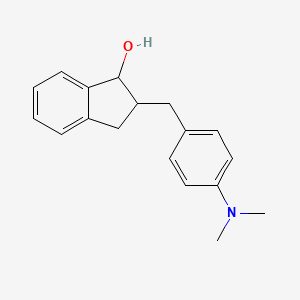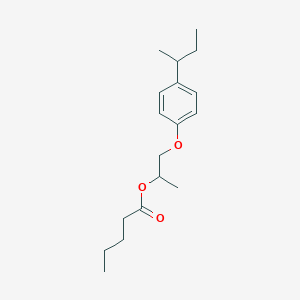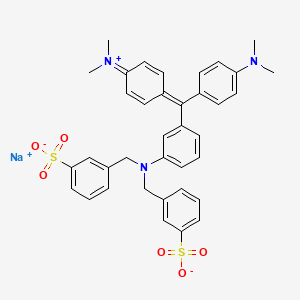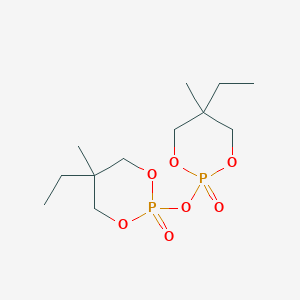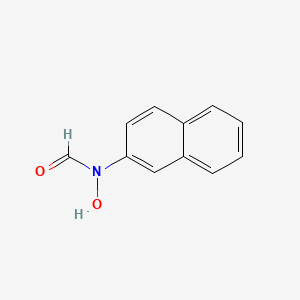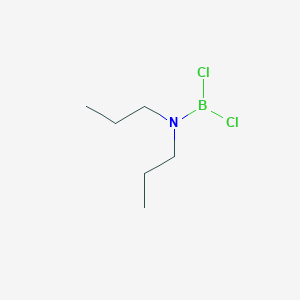
N-dichloroboranyl-N-propylpropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-dichloroboranyl-N-propylpropan-1-amine, also known as dichloro(dipropylamino)borane, is an organoboron compound with the molecular formula C6H14BCl2N. This compound is characterized by the presence of a boron atom bonded to two chlorine atoms and a dipropylamino group. It is a colorless liquid with a density of 1.021 g/mL at 25ºC .
準備方法
Synthetic Routes and Reaction Conditions
N-dichloroboranyl-N-propylpropan-1-amine can be synthesized through the reaction of dipropylamine with boron trichloride. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
BCl3+(CH3CH2CH2)2NH→C6H14BCl2N
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may involve the use of specialized equipment to handle the corrosive nature of boron trichloride and to maintain an inert atmosphere .
化学反応の分析
Types of Reactions
N-dichloroboranyl-N-propylpropan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Reduction Reactions: The compound can be reduced to form different boron-containing species.
Complex Formation: It can form complexes with other molecules, particularly those containing lone pairs of electrons.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Complex Formation: Conditions typically involve the use of solvents like tetrahydrofuran (THF) or diethyl ether.
Major Products Formed
Substitution Reactions: Products include substituted boron compounds where chlorine atoms are replaced by other groups.
Reduction Reactions: Products include boranes and other reduced boron species.
Complex Formation: Products include boron complexes with various ligands.
科学的研究の応用
N-dichloroboranyl-N-propylpropan-1-amine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: It is studied for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various molecules.
Industry: It is used in the production of advanced materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of N-dichloroboranyl-N-propylpropan-1-amine involves its ability to form stable complexes with other molecules. The boron atom in the compound can coordinate with lone pairs of electrons from other atoms or molecules, leading to the formation of stable complexes. These complexes can then participate in various chemical reactions, depending on the nature of the ligands involved .
類似化合物との比較
Similar Compounds
N-dichloroboranyl-N-propan-2-ylpropan-2-amine: Similar structure but with isopropyl groups instead of propyl groups.
Dipropylamine: Lacks the boron and chlorine atoms, making it less reactive in certain types of reactions.
Uniqueness
N-dichloroboranyl-N-propylpropan-1-amine is unique due to the presence of both boron and chlorine atoms, which allows it to participate in a wide range of chemical reactions. Its ability to form stable complexes with various ligands makes it particularly valuable in research and industrial applications .
特性
CAS番号 |
3386-16-1 |
|---|---|
分子式 |
C6H14BCl2N |
分子量 |
181.90 g/mol |
IUPAC名 |
N-dichloroboranyl-N-propylpropan-1-amine |
InChI |
InChI=1S/C6H14BCl2N/c1-3-5-10(6-4-2)7(8)9/h3-6H2,1-2H3 |
InChIキー |
SWEZYXMESSBUMD-UHFFFAOYSA-N |
正規SMILES |
B(N(CCC)CCC)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(4-Bromo-2-fluoroanilino)quinoxalin-2-yl]-4-fluorobenzene-1-sulfonamide](/img/structure/B14741712.png)

![9-[(4-Methylphenyl)methyl]anthracene](/img/structure/B14741736.png)
![5-(2-Hydroxy-1-methoxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B14741747.png)

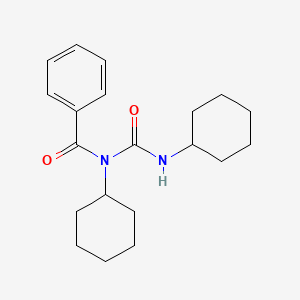

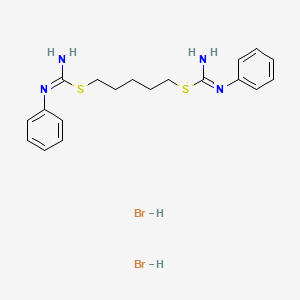
![2-methoxy-6-{(E)-[(4-methoxyphenyl)imino]methyl}phenol](/img/structure/B14741767.png)
